![molecular formula C14H9NO3 B5578644 3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)
3-nitrodibenzo[b,f]oxepine
Overview
Description
Synthesis Analysis 3-Nitrodibenzo[b,f]oxepine derivatives have been synthesized using various methods, highlighting the compound's versatility in chemical synthesis. For instance, the base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids produced dibenzo[b,f][1,4]oxazepin-11(10H)-ones, with 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide (Samet et al., 2006). Additionally, photoswitchable azo-dibenzo[b,f]oxepine derivatives, including the reaction of 3-nitrodibenzo[b,f]oxepine with different aldehydes, were synthesized to explore their applications in photopharmacology (Tobiasz et al., 2021).
Molecular Structure Analysis The molecular structure and conformation of 3-nitrodibenzo[b,f]oxepine derivatives have been studied using both experimental and theoretical methods. For example, the optimum structures of these compounds were calculated using the DFT B3LYP/6-311++G(2d,p) method, which can be helpful for investigating new tubulin polymerization inhibitors (Krawczyk et al., 2016).
Chemical Reactions and Properties 3-Nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including FeCl3-catalyzed synthesis of dibenzo[b,f]oxepines via alkyne-aldehyde metathesis reaction, demonstrating high regio- and chemoselectivity under mild conditions (Bera et al., 2014). The compound also participates in asymmetric alkynylation, offering a method to synthesize optically active derivatives (Ren et al., 2014).
Physical Properties Analysis Investigations into the physical properties of 3-nitrodibenzo[b,f]oxepine derivatives have been conducted through solid support synthesis, demonstrating the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones with excellent purity of the final products. This synthesis underscores the chemical's stable and manipulatable physical characteristics (Ouyang et al., 1999).
Chemical Properties Analysis The chemical properties of 3-nitrodibenzo[b,f]oxepine derivatives are highlighted by their diverse reactions and potential biological activities. For instance, their synthesis and investigations as building blocks in photopharmacology reflect their reactivity and utility in developing pharmacologically interesting compounds (Tobiasz et al., 2021).
Scientific Research Applications
Synthesis and Investigations in Photopharmacology
- Synthesis of Photoswitchable Derivatives : Tobiasz et al. (2021) described the synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives, highlighting the method for constructing the azo-dibenzo[b,f]oxepine skeleton. They also examined the reaction of methoxy derivative 3-nitrodibenzo[b,f]oxepine with different aldehydes, suggesting its potential use in photopharmacology due to its ability to undergo photochemically controlled E/Z isomerization (Tobiasz, Borys, Borecka, & Krawczyk, 2021).
Medicinal Chemistry and Potential Therapeutic Applications
- Anticancer Compounds : A study by Garbicz et al. (2019) explored the synthesis and cytotoxic effect of dibenzo[b,f]oxepine derivatives against cancerous and normal cell lines. They found that certain derivatives interacted with tubulin in cancer cells, suggesting potential for use as anticancer compounds (Garbicz, Tobiasz, Borys, Pilżys, Marcinkowski, Poterała, Grzesiuk, & Krawczyk, 2019).
- Antimycobacterial Properties : A study on the roots of Bauhinia saccocalyx identified two new antimycobacterial dibenzo[b,f]oxepins, bauhinoxepins A and B, which exhibited antimycobacterial activities. This indicates the potential of dibenzo[b,f]oxepine derivatives in treating mycobacterial infections (Kittakoop, Nopichai, Thongon, Charoenchai, & Thebtaranonth, 2004).
Structural and Chemical Properties
- Conformational Studies : The structural characteristics of dibenzo[b,f]oxepine were explored by Drake and Jones (1978), focusing on the non-planarity and low aromaticity of the central ring, which may contribute to psychopharmacological activity in related drugs (Drake & Jones, 1978).
Mechanism of Action
Future Directions
The potential of 3-nitrodibenzo[b,f]oxepine and its derivatives in various applications, such as anti-cancer therapies, is a promising area for future research . Further studies could focus on optimizing the synthesis process, exploring other potential applications, and assessing the safety and efficacy of these compounds in biological systems .
properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)18-14(11)9-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZDBVIEPQUMTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrodibenzo[b,f]oxepine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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